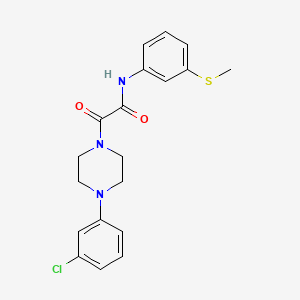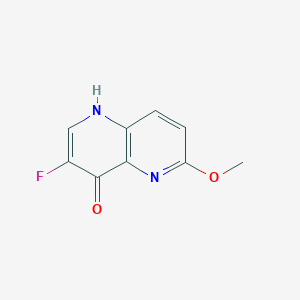
3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol" is not directly mentioned in the provided papers. However, the papers discuss various naphthyridine derivatives with fluoro and methoxy substituents, which are structurally related to the compound of interest. These derivatives have been synthesized and evaluated for their biological activities, such as antibacterial and anticancer properties. The presence of fluoro and methoxy groups on the naphthyridine core is significant in determining the compound's activity and interaction with biological targets .
Synthesis Analysis
The synthesis of naphthyridine derivatives typically involves the formation of the naphthyridine core followed by the introduction of substituents at specific positions. For instance, the synthesis of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives involves the preparation of the naphthyridone core and subsequent functionalization at the 5-position with methoxy or hydroxy groups . Similarly, the synthesis of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues includes the introduction of cyclic amino groups at the C-7 position . These synthetic routes provide a basis for the potential synthesis of "3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol" by modifying the naphthyridine core and introducing the appropriate substituents.
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives is characterized by the naphthyridine core, which can adopt various substituents that influence the overall molecular conformation and properties. For example, the Schiff base "N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide" is described as almost planar with specific hydrogen bonding and weak interactions stabilizing the crystal structure . These structural insights are relevant for understanding the potential conformation and interactions of "3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol" in a solid-state environment.
Chemical Reactions Analysis
The chemical reactivity of naphthyridine derivatives is influenced by the presence of substituents, which can participate in various chemical reactions. For instance, the Schiff base formation involves a condensation reaction between a hydrazide and an aldehyde . The addition of anilines to naphthoquinone, influenced by fluorine substitution, is another example of the chemical reactivity of these compounds . These reactions provide a context for the types of chemical transformations that "3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives, such as solubility, stability, and electronic properties, are determined by their molecular structure. The presence of electron-withdrawing or electron-donating groups, such as fluoro and methoxy, can significantly affect these properties. For example, the antibacterial activity of the synthesized naphthyridone derivatives is partly attributed to their ability to inhibit bacterial protein synthesis, which is related to their chemical structure and properties . The redox reactivity and NMR properties of fluoro-substituted naphthoquinones also highlight the impact of substituents on the compound's behavior . These studies provide insights into the expected properties of "3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol".
Applications De Recherche Scientifique
Synthesis and Production
- The compound 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol is involved in synthetic routes for producing fluoronaphthyridines. These routes highlight the importance of the method of introducing the fluorine atom, with the use of elemental fluorine for selective ortho-fluorination being particularly noteworthy. This process has been deemed crucial for large-scale production and demonstrates the compound's significance in chemical synthesis (Abele et al., 2014).
Antitumor Applications
- In the field of cancer research, derivatives of 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol, specifically 7-substituted 6-fluoro-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, have been explored for their antitumor properties. Investigations into their structure-activity relationships revealed that these compounds display moderate cytotoxic activity against various tumor cell lines, making them potential candidates for antitumor agents (Tsuzuki et al., 2004).
Potential in Antimalarial Research
- A study on N4-substituted 2-methoxy(and 2-hydroxy)-1,5-naphthyridin-4-amines, derived from compounds related to 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol, investigated their potential as antimalarial agents. However, these compounds showed no significant antimalarial activity in preliminary in vivo screens against Plasmodium vinckei vinckei in mice, indicating the need for further modification and study in this area (Barlin & Tan, 1984).
Applications in Organic Light-Emitting Diodes (OLEDs)
- In the field of electronics, derivatives of 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol have been utilized in the synthesis of group III metal chelates for OLED applications. These metal chelates, based on 4-hydroxy-1,5-naphthyridine derivatives, display deep blue fluorescence, wide band gap energy, high charge carrier mobility, and superior thermal stability. Their application in OLEDs demonstrates their potential as versatile and effective materials in electronic devices (Liao et al., 2009).
Propriétés
IUPAC Name |
3-fluoro-6-methoxy-1H-1,5-naphthyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-7-3-2-6-8(12-7)9(13)5(10)4-11-6/h2-4H,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXHFOPWZZWASH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC=C(C2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


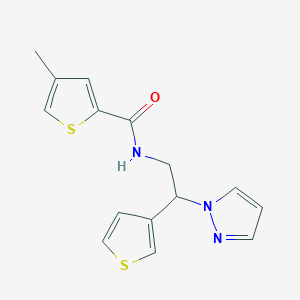
![4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B3006627.png)
![2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B3006631.png)
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B3006632.png)


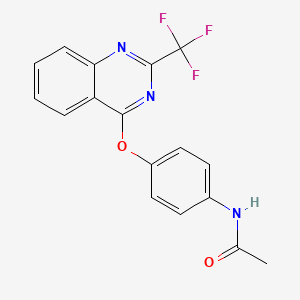
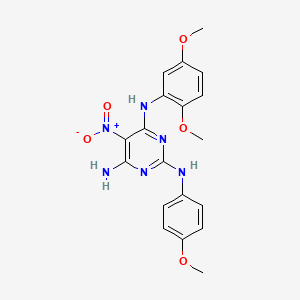
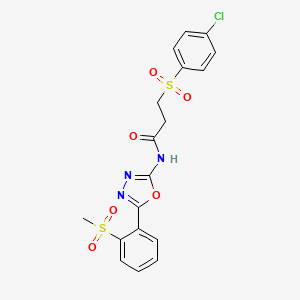

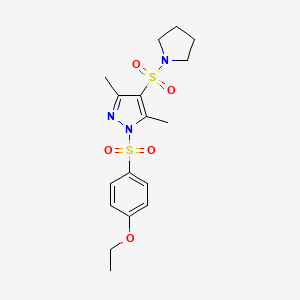
![N-(4-fluorophenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B3006643.png)
